molecular formula C10H16N2O5 B8103942 Mal-PEG2-oxyamine

Mal-PEG2-oxyamine

Cat. No.: B8103942
M. Wt: 244.24 g/mol
InChI Key: KJLHERZPDIQDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG2-oxyamine is a compound that belongs to the class of polyethylene glycol derivatives. It contains an amino functional group attached to the end of a polyethylene glycol chain, which is further modified with a maleimide group at the other end. This compound is widely used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-oxyamine typically involves the reaction of a polyethylene glycol derivative with an aminooxy compound and a maleimide derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-oxyamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG2-oxyamine has a wide range of applications in scientific research, including:

Mechanism of Action

Mal-PEG2-oxyamine exerts its effects through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal chain length, which provides a balance between flexibility and stability in the formation of PROTACs. The presence of both the aminooxy and maleimide groups allows for versatile conjugation with various biomolecules, making it a valuable tool in the development of targeted therapies and drug delivery systems.

Properties

IUPAC Name

1-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c11-17-8-7-16-6-5-15-4-3-12-9(13)1-2-10(12)14/h1-2H,3-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLHERZPDIQDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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